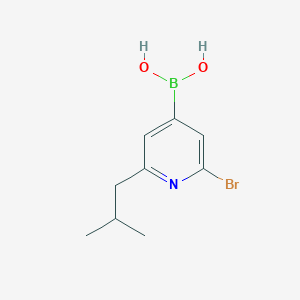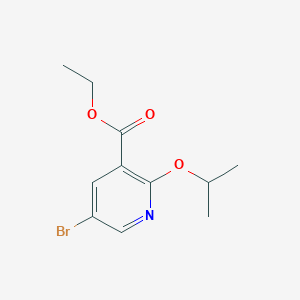
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile is an organic compound with the molecular formula C7H9NO4. It is a valuable compound used in biomedical research and exhibits potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves several steps. One common method includes the dehydration of specific carbohydrate derivatives under controlled conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the anhydro structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Medicine: It exhibits potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and disease being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonimidamide monohydrochloride
- 2,6-Anhydro-3-deoxy-D-xylo-hept-2-enaric acid
Uniqueness
Its ability to act as a building block in the synthesis of drug molecules targeting specific pathways involved in disease progression sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C7H9NO4 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,5-7,9-11H,3H2 |
InChI-Schlüssel |
XEFNLUVAZWYCPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(C(C1O)O)CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
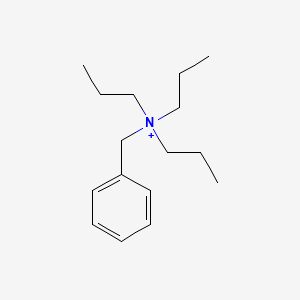

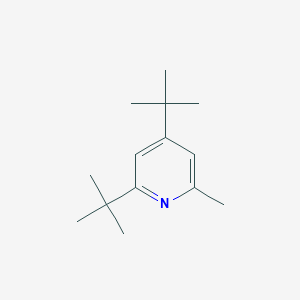
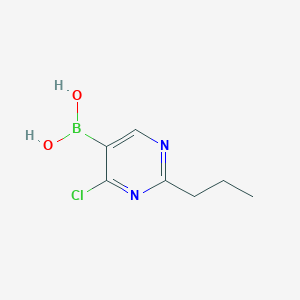
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)

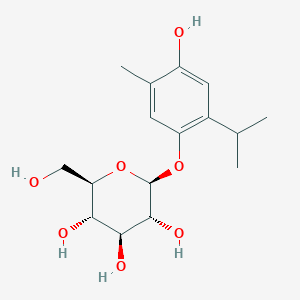
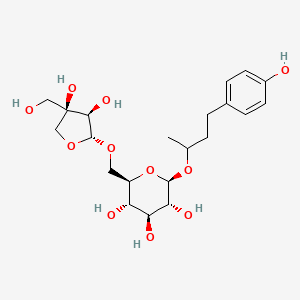
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

